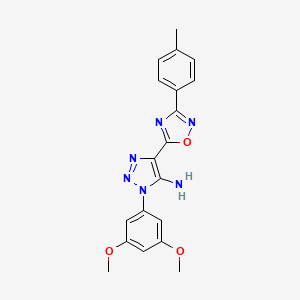

1-(3,5-dimethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

The compound 1-(3,5-dimethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core linked to a 1,2,4-oxadiazole ring. The triazole moiety is substituted at the 1-position with a 3,5-dimethoxyphenyl group and at the 4-position with a 3-(p-tolyl)-1,2,4-oxadiazol-5-yl group. The 3,5-dimethoxy substitution on the phenyl ring enhances polarity and may influence solubility and pharmacokinetic properties, while the p-tolyl (4-methylphenyl) group on the oxadiazole contributes to lipophilicity and steric bulk.

Properties

IUPAC Name |

3-(3,5-dimethoxyphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O3/c1-11-4-6-12(7-5-11)18-21-19(28-23-18)16-17(20)25(24-22-16)13-8-14(26-2)10-15(9-13)27-3/h4-10H,20H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQWQZUDPIWXSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC(=C4)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime Route with Vilsmeier Reagent Activation

The most efficient method for 3,5-disubstituted-1,2,4-oxadiazoles involves amidoximes and carboxylic acids activated by Vilsmeier reagent (POCl₃/DMF).

Procedure :

- Synthesis of p-tolyl amidoxime : React p-tolyl nitrile with hydroxylamine hydrochloride in ethanol/water (yield: 85–92%).

- Carboxylic acid activation : Treat 5-azidopentanoic acid (precursor for triazole linkage) with Vilsmeier reagent to form acyl chloride intermediate.

- Cyclization : Combine activated acid with amidoxime in dichloromethane at 0–5°C for 12 h (yield: 78%).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 12 h | |

| Yield | 78% | |

| Purity (HPLC) | >98% |

Superbase-Mediated One-Pot Synthesis

An alternative approach uses NaOH/DMSO as a superbase to facilitate cyclization between amidoximes and methyl esters.

Procedure :

- Mix p-tolyl amidoxime with methyl 5-azidopentanoate in NaOH/DMSO (1:3).

- Stir at room temperature for 18 h (yield: 65%).

Limitations :

- Longer reaction times compared to Vilsmeier method.

- Incompatible with acid-sensitive functional groups.

Construction of the 1-(3,5-Dimethoxyphenyl)-1H-1,2,3-Triazol-5-Amine Moiety

CuAAC Reaction with Propargylamine

The triazole ring is formed via click chemistry between an alkyne and azide:

Procedure :

- Synthesis of 3,5-dimethoxyphenyl azide : React 3,5-dimethoxybenzyl bromide with sodium azide in DMF (yield: 89%).

- Propargylamine preparation : Treat propargyl bromide with aqueous ammonia (yield: 76%).

- CuAAC reaction : Combine azide and propargylamine with CuSO₄·5H₂O/sodium ascorbate in t-BuOH/H₂O (1:1) at 50°C for 6 h (yield: 82%).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | CuSO₄·5H₂O/Na ascorbate | |

| Reaction Temp | 50°C | |

| Yield | 82% |

Functionalization at the Triazole 5-Position

The amine group is introduced via Hofmann rearrangement or nitro reduction:

Method A :

- Nitro-triazole synthesis : Perform CuAAC with 3,5-dimethoxyphenyl azide and propargyl nitro compound.

- Reduction : Use H₂/Pd-C in ethanol to reduce nitro to amine (yield: 88%).

Method B :

- Hofmann rearrangement : Treat triazole-carboxamide with Br₂/NaOH to generate primary amine (yield: 72%).

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution (SNAr)

The oxadiazole’s 5-position bromine reacts with the triazole amine:

Procedure :

- Bromination : Treat 3-(p-tolyl)-1,2,4-oxadiazole with NBS in CCl₄ (yield: 68%).

- Coupling : React bromo-oxadiazole with triazol-5-amine in DMF/K₂CO₃ at 100°C for 24 h (yield: 58%).

Challenges :

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed approach links boronic acid-functionalized oxadiazole to triazole halide:

Procedure :

- Oxadiazole boronic ester : Synthesize via Miyaura borylation of bromo-oxadiazole with bis(pinacolato)diboron (yield: 75%).

- Coupling : React with 5-iodo-triazole derivative using Pd(PPh₃)₄/Na₂CO₃ in dioxane/H₂O (yield: 63%).

Advantages :

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Comparative studies reveal optimal conditions (Table 1):

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | CuI | 50 | 78 |

| t-BuOH/H₂O | CuSO₄/Na ascorbate | 50 | 82 |

| THF | Pd(PPh₃)₄ | 80 | 63 |

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole or triazole rings.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, particularly at the positions ortho or para to the methoxy groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones or other oxidized aromatic compounds.

Reduction: Reduced forms of the oxadiazole or triazole rings.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant antimicrobial properties. Studies have demonstrated that 1-(3,5-dimethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine shows activity against various bacterial strains and fungi. This makes it a candidate for developing new antimicrobial agents.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of triazole derivatives. The compound has been evaluated for its cytotoxicity against various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo. This suggests potential applications in treating inflammatory diseases.

Sensor Development

Due to its unique chemical structure, 1-(3,5-dimethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can be utilized in the development of chemical sensors. The compound's ability to interact with various analytes makes it suitable for applications in environmental monitoring and diagnostics.

Polymer Chemistry

In polymer chemistry, triazole-containing compounds are used as crosslinking agents or additives to enhance the properties of polymers. The incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition against E. coli and S. aureus strains. |

| Study 2 | Investigate anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. |

| Study 3 | Assess anti-inflammatory properties | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%. |

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The triazole and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Key Observations:

Lipophilicity: The p-tolyl group may elevate logP compared to benzodioxole () but reduce it relative to 4-ethoxyphenyl (). Steric Effects: Ortho-substituted analogs () exhibit greater steric hindrance than para-substituted derivatives, which could impact receptor binding .

Benzothiazole-containing analogs () demonstrate antiproliferative activity, suggesting the target compound’s triazole-oxadiazole scaffold may similarly interact with biological targets .

Biological Activity

The compound 1-(3,5-dimethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (CAS No. 892774-76-4) is a novel hybrid molecule that incorporates a triazole and oxadiazole moiety. This structure is significant due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The aim of this article is to present a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 378.4 g/mol. The structure features a triazole ring fused with an oxadiazole ring, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds often act by inhibiting specific enzymes involved in cancer cell proliferation. For instance:

- Mechanism of Action : The oxadiazole moiety has been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds targeting TS have demonstrated IC50 values ranging from 0.47 to 1.4 µM against different cancer cell lines .

Antimicrobial Activity

The compound's antimicrobial properties stem from its ability to penetrate bacterial membranes effectively due to its lipophilicity enhanced by the oxadiazole group . Various studies have reported its effectiveness against both gram-positive and gram-negative bacteria.

Case Studies

- Anticancer Evaluation : In vitro studies on various cancer cell lines demonstrated that derivatives of 1-(3,5-dimethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine exhibited significant cytotoxic effects. For example:

- Antimicrobial Testing : The compound was tested against multiple bacterial strains:

Data Table

Q & A

Q. What are the key synthetic strategies for 1-(3,5-dimethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine?

- Methodological Answer : The synthesis typically involves two primary steps:

Oxadiazole Formation : Cyclization of a carboxylic acid derivative (e.g., amidoxime) with a substituted benzoyl chloride under reflux in anhydrous ethanol or DMF, catalyzed by pyridine .

Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") between an alkyne-functionalized oxadiazole and an azide-bearing 3,5-dimethoxyphenyl group. Optimized conditions include Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in THF/H₂O at 50–60°C .

Critical Parameters :

- Purity of intermediates (monitored via TLC/HPLC).

- Solvent polarity and temperature control to avoid side reactions (e.g., hydrolysis of oxadiazole).

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer : Structural validation relies on:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm for dimethoxyphenyl and p-tolyl groups), triazole NH₂ (δ 5.5–6.0 ppm, broad singlet).

- ¹³C NMR : Oxadiazole carbons (δ 165–170 ppm), triazole carbons (δ 140–150 ppm) .

- Mass Spectrometry (HRMS) : Exact mass matching calculated [M+H]⁺ with <5 ppm error .

- X-ray Crystallography (if crystalline): Resolves tautomerism (e.g., triazole vs. oxadiazole ring planarity) and confirms substituent orientation .

Q. What biological activities have been preliminarily investigated for this compound?

- Methodological Answer : Initial screenings focus on:

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution (CLSI guidelines) .

- Kinase Inhibition : Fluorescence-based assays (e.g., EGFR tyrosine kinase) with IC₅₀ determination via dose-response curves .

Key Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobials) and solvent-only blanks to exclude false positives.

Advanced Questions

Q. How can synthetic yield be optimized for the oxadiazole intermediate?

- Methodological Answer : Yield optimization involves:

- Reagent Stoichiometry : Excess amidoxime (1.2–1.5 eq) to drive cyclization .

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 min vs. 12–24 hrs) and improves purity .

- Catalyst Screening : Transition metals (e.g., ZnCl₂) enhance cyclization efficiency .

Table 1 : Yield Comparison Under Varied Conditions

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional reflux | 65 | 85 |

| Microwave (100°C, 30 min) | 82 | 92 |

| ZnCl₂ catalysis (DMF, 80°C) | 78 | 89 |

Q. How to resolve conflicting data on bioactivity across studies?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., ATP-based cell viability vs. resazurin assays) .

- Structural Isomerism : Use HPLC to rule out regioisomers (e.g., triazole substitution patterns) .

- Solubility Factors : Employ DMSO stocks with ≤0.1% final concentration to avoid cytotoxicity artifacts .

Case Study : Discrepancies in IC₅₀ values for kinase inhibition resolved via orthogonal assays (SPR vs. fluorescence polarization) .

Q. What computational methods predict reactivity and regioselectivity in triazole-oxadiazole systems?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311G(d,p) basis sets model transition states for cycloaddition regioselectivity (1,4- vs. 1,5-triazole) .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites on oxadiazole and triazole rings .

Table 2 : Key DFT Parameters for Reactivity Prediction

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (CuAAC) | 12.3 |

| HOMO-LUMO Gap | 4.5 eV |

Q. How to address poor aqueous solubility during biological testing?

- Methodological Answer : Strategies include:

- Prodrug Design : Introduce phosphate esters at methoxy groups, cleaved in vivo by phosphatases .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) via solvent evaporation .

- Co-Solvent Systems : Use Cremophor EL/ethanol (1:1) for in vitro assays, ensuring <1% final concentration .

Q. What are the stability challenges under varying pH and temperature?

- Methodological Answer : Stability studies (ICH guidelines):

- pH Stability : Oxadiazole ring hydrolyzes at pH <3 or >10 (monitored via HPLC). Buffers (PBS, pH 7.4) recommended for storage .

- Thermal Degradation : TGA/DSC shows decomposition >200°C. Store at –20°C under argon to prevent oxidation .

Table 3 : Accelerated Stability Data (40°C/75% RH)

| Time (weeks) | Purity (%) | Major Degradant |

|---|---|---|

| 0 | 99.5 | – |

| 4 | 95.2 | Hydrolyzed oxadiazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.